molecular formula C17H18N4O3 B2656714 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034551-16-9

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

Cat. No.: B2656714
CAS No.: 2034551-16-9
M. Wt: 326.356
InChI Key: UEDZBIXJDLVGJL-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a synthetic organic compound known for its diverse applications in various scientific fields. The presence of both furan and pyrazole rings in its structure contributes to its significant biological and chemical properties.

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c22-17(16-13-4-1-2-5-15(13)24-20-16)18-7-8-21-11-12(10-19-21)14-6-3-9-23-14/h3,6,9-11H,1-2,4-5,7-8H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDZBIXJDLVGJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NCCN3C=C(C=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide typically involves the formation of the core furan and pyrazole structures, followed by their integration into the benzo[d]isoxazole framework. Key steps include:

  • Formation of the furan ring: : Starting from appropriate diene and dienophile compounds via a Diels-Alder reaction.

  • Pyrazole synthesis: : Using hydrazine derivatives and 1,3-dicarbonyl compounds under acidic or basic conditions.

  • Integration: : Coupling the furan and pyrazole derivatives with benzo[d]isoxazole intermediates using carboxamide linkages.

Industrial Production Methods

Industrial synthesis might involve optimization of reaction conditions to maximize yield and purity, utilizing catalytic processes and high-throughput screening techniques. The focus is often on scalable methods that ensure consistent quality and economic feasibility.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically at the furan ring, resulting in oxidative cleavage or formation of hydroxy derivatives.

  • Reduction: : Selective reduction of the pyrazole ring can yield dihydropyrazole derivatives.

  • Substitution: : Nucleophilic substitution reactions can occur at the carboxamide group, allowing modifications to the functional groups attached.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, ozone, or potassium permanganate.

  • Reducing agents: : Sodium borohydride or lithium aluminum hydride.

  • Nucleophiles: : Ammonia, primary amines, or alcohols.

Major Products

  • Oxidation products: : Hydroxyfurans or diketone derivatives.

  • Reduction products: : Dihydropyrazole derivatives.

  • Substitution products: : Amide derivatives with modified side chains.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Antimicrobial Activity : Studies have indicated that compounds containing furan and pyrazole moieties exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains, showing promising antibacterial activity in vitro.
  • Anti-inflammatory Effects : Research suggests that this compound can inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating chronic inflammatory diseases such as arthritis .
  • Anticancer Potential : The compound has demonstrated cytotoxic effects on various cancer cell lines, including breast cancer and melanoma cells. Its ability to inhibit cell proliferation indicates potential use in cancer therapies .

2. Biological Activity

  • The biological mechanisms involve modulation of enzyme activities and receptor interactions. For instance, it may inhibit specific enzymes involved in inflammation or microbial growth, leading to therapeutic effects against various diseases.

3. Industrial Applications

  • Material Development : The compound can be utilized in the synthesis of advanced materials due to its unique chemical properties. Its structural characteristics allow for modifications that can enhance material performance in various applications.

Research Findings and Case Studies

Recent studies have highlighted the compound's potential across different biological applications:

  • Antimicrobial Studies : In vitro assays have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Research : The compound has been shown to reduce inflammation markers in cellular models by inhibiting specific signaling pathways related to cytokine production.
  • Anticancer Evaluations : Cytotoxicity assays revealed IC50 values indicating effective inhibition of proliferation in various cancer cell lines.

Mechanism of Action

The compound interacts with specific molecular targets, potentially including enzymes and receptors involved in inflammatory and microbial pathways. The exact mechanism involves binding to active sites, altering the function and activity of these biomolecules, and thereby exerting its biological effects.

Comparison with Similar Compounds

Compared to structurally similar compounds, N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide stands out due to the unique combination of its furan and pyrazole rings, which confer distinct biological and chemical properties.

Similar Compounds

  • Furan derivatives: : Compounds with varying substituents on the furan ring.

  • Pyrazole derivatives: : Molecules containing pyrazole rings with different functional groups.

  • Benzo[d]isoxazole derivatives: : Similar core structure with different side chains or functional modifications.

What part of this interests you the most?

Biological Activity

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a unique combination of a furan ring, a pyrazole moiety, and a benzo[d]isoxazole structure. These heterocyclic components are known for their varied biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or microbial growth.
  • Receptor Modulation : It can bind to receptors modulating signal transduction pathways that influence cell proliferation and apoptosis.
  • Biochemical Pathway Interaction : The compound is known to affect several biochemical pathways, leading to downstream effects on cell function and health.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that related compounds display MIC values ranging from 0.125 to 8 μg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

There is emerging evidence supporting the anticancer potential of this compound. Similar derivatives have been studied for their ability to induce apoptosis in cancer cells through:

  • Cell Cycle Arrest : Inducing G1 phase arrest in cancer cell lines.
  • Apoptotic Pathway Activation : Enhancing the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins.

Case Studies and Research Findings

A number of studies have investigated the biological activities of compounds with similar structures:

  • Study on Antimicrobial Properties : A series of furan-containing compounds were tested for their antimicrobial efficacy against a panel of bacteria and fungi. Results indicated that certain derivatives exhibited potent activity with MIC values significantly lower than standard antibiotics .
  • Anticancer Studies : Research has demonstrated that pyrazole derivatives can inhibit tumor growth in vitro and in vivo by targeting specific signaling pathways involved in cancer progression .

Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialS. aureus, E. coli, etc.MIC: 0.125 - 8 μg/mL
AnticancerVarious cancer cell linesInduction of apoptosis and cell cycle arrest
Anti-inflammatoryIn vitro studiesReduction in inflammatory markers

Q & A

Q. What are the established synthetic routes for preparing this compound and its structural analogs?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with β-keto esters or enones (e.g., using ethanol as a solvent under reflux) .
  • Step 2 : Functionalization of the pyrazole with a furan substituent via nucleophilic substitution or palladium-catalyzed coupling .
  • Step 3 : Introduction of the tetrahydrobenzoisoxazole moiety through [3+2] cycloaddition or reductive cyclization strategies .
  • Step 4 : Amide bond formation between the isoxazole-carboxylic acid and the ethyl-pyrazolylamine intermediate using coupling agents like EDCI/HOBt . Key challenges include optimizing regioselectivity in pyrazole formation and minimizing side reactions during cyclization.

Q. Which analytical techniques are essential for structural validation and purity assessment?

Critical methods include:

  • 1H/13C NMR : To confirm substituent connectivity and stereochemistry (e.g., furan protons at δ 6.2–7.4 ppm, pyrazole NH at δ 8.1–8.5 ppm) .
  • IR Spectroscopy : Identification of carbonyl (C=O, ~1670 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .
  • Mass Spectrometry (EI/ESI) : Verification of molecular ion peaks and fragmentation patterns (e.g., [M+H]+ at m/z 396.4) .
  • Elemental Analysis : Confirmation of C, H, N, S content within ±0.4% of theoretical values .

Q. What in vitro assays are recommended for preliminary biological screening?

Common assays include:

  • Enzyme Inhibition Studies : Evaluate activity against kinases, cyclooxygenases, or phosphodiesterases using fluorogenic substrates .
  • Molecular Docking : Prioritize targets (e.g., COX-2, EGFR) using AutoDock or Schrödinger Suite to predict binding affinities .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with bulky substituents on the pyrazole ring?

Strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of bulky intermediates .
  • Catalyst Screening : Pd(OAc)₂/XPhos for efficient coupling of sterically hindered aryl groups .
  • Ultrasonic Irradiation : Reduces reaction time (e.g., from 24 h to 4 h) and improves yields by 15–20% . Example: Substituents like 2,6-dichlorophenyl require higher catalyst loading (10 mol%) but achieve 60–70% yields .

Q. How to address discrepancies between computational docking predictions and experimental bioactivity data?

Mitigation approaches:

  • Binding Mode Validation : Perform molecular dynamics simulations (100 ns) to assess stability of docked poses .
  • Protonation State Adjustments : Account for ionization states at physiological pH using tools like Epik .
  • Assay Optimization : Confirm target enzyme activity under physiological conditions (e.g., pH 7.4, 37°C) to reduce false negatives .

Q. What methodologies improve scalability of amide bond formation in carboxamide synthesis?

Advanced techniques:

  • Flow Chemistry : Continuous flow systems reduce reaction time and improve reproducibility for large-scale synthesis .
  • Greener Coupling Agents : Use of polymer-supported reagents (e.g., PS-Carbodiimide) to simplify purification .
  • Microwave Assistance : Achieve >90% conversion in 30 minutes for thermally sensitive intermediates .

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